L-655708

説明

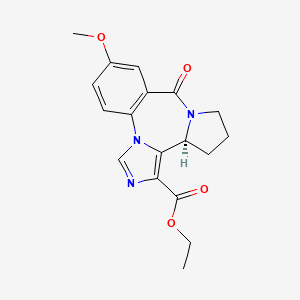

Structure

3D Structure

特性

IUPAC Name |

ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYOQIXTECBVBB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017625 | |

| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130477-52-0 | |

| Record name | L-655,708 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-655,708 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-655,708: A Technical Guide to its Mechanism of Action at the GABA-A α5 Subunit

Abstract

L-655,708 is a pioneering pharmacological tool and nootropic agent that exhibits high selectivity as a partial inverse agonist for the benzodiazepine binding site on γ-aminobutyric acid type A (GABA-A) receptors containing the α5 subunit. This subunit is predominantly expressed in the hippocampus, a brain region critical for learning and memory. L-655,708's mechanism of action involves the reduction of tonic inhibition mediated by extrasynaptic α5-containing GABA-A receptors, thereby enhancing neuronal excitability and facilitating long-term potentiation (LTP), a cellular correlate of memory formation. This document provides an in-depth examination of its binding profile, functional activity, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.

Introduction: The Significance of L-655,708 and the GABA-A α5 Subunit

The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor's subunit composition dictates its pharmacological properties and anatomical location. Receptors containing the α5 subunit are of particular interest as they are heavily concentrated in the hippocampus.[1][2] These α5-GABA-A receptors are typically located extrasynaptically, where they are activated by ambient levels of GABA, generating a persistent "tonic" inhibitory current.[2] This tonic inhibition is believed to play a crucial role in regulating neuronal excitability and synaptic plasticity.

L-655,708, developed by Merck, Sharp and Dohme in 1996, was the first compound to demonstrate significant subtype selectivity for the α5 subunit.[1] It acts as a partial inverse agonist, meaning it binds to the benzodiazepine site and reduces the constitutive activity of the receptor, thereby decreasing the inhibitory chloride ion flow. This selective action has made L-655,708 an invaluable tool for elucidating the role of α5-GABA-A receptors in cognitive processes and has spurred interest in this subunit as a target for novel cognition-enhancing drugs.[3][4]

Core Mechanism of Action

L-655,708 exerts its effects through a precise interaction with the α5-GABA-A receptor complex. Its mechanism can be broken down into two key aspects: selective binding and functional modulation.

Subtype-Selective Binding

The defining characteristic of L-655,708 is its high affinity and selectivity for the α5 subunit over other α subunits (α1, α2, α3, α6).[5] This selectivity is not due to a difference in its functional effect (efficacy) at the various subtypes, but rather a significantly higher binding affinity for the α5-containing receptors.[1][2] Studies have identified two specific amino acid residues in the α5 subunit—Threonine 208 (α5Thr208) and Isoleucine 215 (α5Ile215)—that are responsible for this high-affinity binding.[6] Together, these residues account for the approximately 50- to 100-fold increase in affinity compared to other subunits.[6]

Functional Modulation: Partial Inverse Agonism

Functionally, L-655,708 is a weak partial inverse agonist.[3][4] Unlike a full inverse agonist which would completely abolish the receptor's function and potentially lead to proconvulsant activity, L-655,708 subtly reduces the GABA-activated chloride current.[3][7] By targeting the extrasynaptic α5-GABA-A receptors that mediate tonic inhibition, L-655,708 effectively "lifts the brakes" on hippocampal pyramidal neurons. This disinhibition leads to:

-

Increased Neuronal Excitability: A reduction in tonic inhibition lowers the threshold for firing action potentials.[2]

-

Enhanced Synaptic Plasticity: The compound has been shown to enhance long-term potentiation (LTP) in hippocampal slices, a key cellular mechanism underlying learning and memory.[3][4]

-

Improved Cognitive Performance: In animal models, L-655,708 improves performance in spatial learning tasks, such as the Morris water maze.[3][4]

It is important to note that while selective for the α5 subunit, at higher doses L-655,708 can exhibit inverse agonist activity at other subtypes (e.g., α2, α3), which may contribute to anxiogenic-like effects observed in some behavioral paradigms.[1][8]

Quantitative Data

The pharmacological profile of L-655,708 has been extensively characterized. The following tables summarize key quantitative data.

Table 1: Binding Affinity of L-655,708 at Human Recombinant GABA-A Receptors

| Receptor Subtype Composition | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki αx / Ki α5) | Reference |

| α5 β3γ2 | 0.45 | - | [9] |

| α1β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |

| α2β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |

| α3β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |

| α6β3γ2 | ~22.5 - 45 | ~50 - 100 fold | [5] |

Data represents typical values reported in the literature. Actual values may vary slightly between studies.

Table 2: In Vivo Receptor Occupancy in Rats

| L-655,708 Dose/Formulation | Target Plasma Concentration | α5 Subunit Occupancy (%) | α1, α2, α3 Subunit Occupancy (%) | Outcome | Reference |

| Subcutaneous Implantation | ~100 ng/mL | 75 ± 4% | 22 ± 10% | Cognition enhancement without proconvulsant activity | [3][4] |

| 0.7 mg/kg, i.p. | Not specified | ~60 - 70% | Limited | Used for behavioral memory studies | [9][10] |

Key Experimental Protocols

The characterization of L-655,708's mechanism of action relies on a combination of biochemical, electrophysiological, and behavioral assays.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of L-655,708 for different GABA-A receptor subtypes.

-

Objective: To calculate the Ki of L-655,708 by measuring its ability to displace a known radioligand from the benzodiazepine binding site.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β3γ2, α5β3γ2).

-

Radioligand: [3H]L-655,708 or a non-selective ligand like [3H]Flumazenil.[11]

-

Unlabeled L-655,708 at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[12]

-

Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., 100 µM Diazepam).[13]

-

Glass fiber filters (GF/C) and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Wash and resuspend the final pellet in the assay buffer.[12][13]

-

Assay Setup: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled L-655,708.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[12]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[12]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (counts per minute) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of L-655,708. Use non-linear regression to determine the IC50 value (the concentration of L-655,708 that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

-

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method assesses the functional effect of L-655,708 on GABA-A receptors expressed in a controlled system.

-

Objective: To measure the modulatory effect of L-655,708 on GABA-evoked currents.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNAs encoding the desired GABA-A receptor subunits (e.g., α5, β3, γ2).

-

TEVC setup including amplifier, headstages, microelectrodes, and perfusion system.[14]

-

Recording solution (e.g., standard frog Ringer's solution).

-

GABA solutions at various concentrations (e.g., EC20 concentration).

-

L-655,708 solutions.

-

-

Procedure:

-

Expression: Inject the cRNA mixture into the cytoplasm of Stage V-VI Xenopus oocytes. Incubate oocytes for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a submaximal (e.g., EC20) concentration of GABA to elicit an inward chloride current.

-

Drug Application: After establishing a stable baseline GABA response, co-apply L-655,708 with GABA.

-

Data Acquisition: Record the GABA-evoked current before and during the application of L-655,708. An inverse agonist will cause a reduction in the amplitude of the GABA-evoked current.

-

Analysis: Quantify the percentage inhibition of the GABA-evoked current by L-655,708.

-

Behavioral Assay: Morris Water Maze

This protocol evaluates the effect of L-655,708 on spatial learning and memory in rodents.

-

Objective: To determine if L-655,708 enhances cognitive performance.

-

Materials:

-

A circular pool (water maze) filled with opaque water.

-

A hidden escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

Video tracking system.

-

Rodents (rats or mice).

-

L-655,708 solution for injection (e.g., intraperitoneal, i.p.).

-

-

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room.

-

Drug Administration: Administer L-655,708 or vehicle to the animals at a predetermined time before testing (e.g., 30 minutes prior).[10]

-

Acquisition Phase (Learning):

-

Conduct several trials per day for multiple consecutive days.

-

For each trial, place the animal in the pool from one of several start locations.

-

Allow the animal to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60 seconds), guide it to the platform.

-

Record the time taken to find the platform (escape latency) and the path length.

-

-

Probe Trial (Memory):

-

24 hours after the final acquisition trial, remove the platform from the pool.

-

Place the animal in the pool for a single trial (e.g., 60 seconds).

-

Record the time spent swimming in the target quadrant (where the platform used to be).

-

-

Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the L-655,708-treated group and the vehicle-treated control group. A significant reduction in escape latency and an increase in time spent in the target quadrant indicate enhanced spatial learning and memory.[3][4]

-

Visualizations: Pathways and Workflows

Signaling Pathway of L-655,708 Action

Caption: L-655,708 binds to α5-GABA-A receptors, reducing tonic inhibition and enhancing LTP.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of L-655,708.

Experimental Workflow: Electrophysiology (TEVC)

Caption: Workflow for measuring the functional effect of L-655,708 on GABA-A receptors.

Conclusion

L-655,708 is a potent and selective partial inverse agonist at the benzodiazepine site of GABA-A receptors containing the α5 subunit. Its mechanism of action is centered on its high-affinity binding to these receptors, which are densely expressed extrasynaptically in the hippocampus. By attenuating the tonic inhibitory currents generated by these receptors, L-655,708 enhances neuronal excitability and facilitates synaptic plasticity, leading to pro-cognitive effects. The detailed understanding of its binding, function, and in vivo activity, elucidated through the experimental protocols described herein, solidifies its status as a critical tool for neuroscience research and validates the α5-GABA-A receptor as a promising target for the development of novel therapies for cognitive disorders.

References

- 1. L-655,708 - Wikipedia [en.wikipedia.org]

- 2. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rndsystems.com [rndsystems.com]

- 6. Identification of amino acid residues responsible for the alpha5 subunit binding selectivity of L-655,708, a benzodiazepine binding site ligand at the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jneurosci.org [jneurosci.org]

- 11. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

The Pharmacological Profile of L-655,708: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-655,708 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive overview of its pharmacological profile, including its binding affinity, selectivity, and functional activity. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its effects on synaptic plasticity, cognition, and affective behaviors. This guide is intended to serve as a technical resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

L-655,708, developed by Merck, Sharp and Dohme in 1996, was the first compound identified as a subtype-selective inverse agonist for the α5 subunit of the GABAA receptor benzodiazepine binding site[1]. GABAA receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The α5 subunit is highly expressed in the hippocampus, a brain region critical for learning and memory[1]. This localization has led to the investigation of L-655,708 as a potential cognitive enhancer and as a tool to probe the role of α5-containing GABAA receptors in various physiological and pathological processes.

Binding Affinity and Selectivity

L-655,708 exhibits high affinity for the benzodiazepine site of GABAA receptors containing the α5 subunit. Its selectivity is conferred by a significantly higher binding affinity for the α5 subtype compared to other α subunits, while its efficacy as a partial inverse agonist is similar across the subtypes it binds to[1].

Table 1: Binding Affinity (Ki) of L-655,708 for Human GABAA Receptor Subtypes

| GABAA Receptor Subtype | Ki (nM) | Reference |

| α5β3γ2 | 0.45 | [2][3][4][5] |

| α1β3γ2 | >50-100 fold lower affinity | [2][3][5] |

| α2β3γ2 | >50-100 fold lower affinity | [2][3][5] |

| α3β3γ2 | >50-100 fold lower affinity | [2][3][5] |

| α6β3γ2 | >50-100 fold lower affinity | [2][3][5] |

Table 2: Radioligand Binding Parameters for [³H]L-655,708 in Rat Hippocampus

| Parameter | Value | Reference |

| Kd | 2.4 ± 0.7 nM | [6] |

| Bmax | 256 ± 42 fmol/mg protein | [6] |

Functional Activity

L-655,708 acts as a partial inverse agonist at the benzodiazepine site of α5-containing GABAA receptors. This means it reduces the constitutive activity of the receptor, thereby decreasing the GABA-ergic inhibitory tone.

Electrophysiological Effects

-

In Vitro: In mouse hippocampal slices, L-655,708 enhances long-term potentiation (LTP), a cellular correlate of learning and memory[3][7][8]. Whole-cell patch-clamp recordings from ventral CA1 pyramidal neurons 24 hours after systemic administration of L-655,708 in rats revealed a significant increase in input resistance and a nearly two-fold increase in action potential frequency[7]. The drug also causes changes in GABAA receptor gating properties in the ventral hippocampus, leading to an indirect increase in neuronal excitability[7].

-

In Vivo: In vivo electrophysiological recordings in the ventral tegmental area (VTA) of rats showed that a single administration of L-655,708 (3 mg/kg, i.p.) led to a robust enhancement in the number of spontaneously active dopamine neurons 24 hours later.

Signaling Pathway

The primary mechanism of action of L-655,708 involves the modulation of GABAergic inhibition, which in turn affects glutamatergic signaling and synaptic plasticity.

Caption: L-655,708 signaling at the α5-GABA(A) receptor.

Behavioral Pharmacology

Cognition Enhancement

In the Morris water maze, a test of spatial learning and memory, L-655,708 has been shown to enhance performance in rats during both the acquisition and probe trials, indicating improved learning and memory[3][7][8].

Anxiogenic-like Effects

In the elevated plus-maze test in mice, L-655,708 (0.625-5 mg/kg, i.p.) induced an anxiogenic-like profile, characterized by a decrease in the time spent and entries into the open arms[9].

Antidepressant-like Effects

Similar to ketamine, L-655,708 has demonstrated rapid and sustained antidepressant-like effects in animal models of depression, such as the forced swim test[7]. These effects are associated with plasticity of GluA1 glutamate receptors in the medial prefrontal cortex (mPFC)[7].

Experimental Protocols

Radioligand Binding Assay ([³H]L-655,708)

-

Tissue Preparation: Rat hippocampus is homogenized in cold buffer and centrifuged to prepare a membrane fraction.

-

Assay Conditions: Membranes are incubated with [³H]L-655,708 in a buffer solution. Non-specific binding is determined in the presence of an excess of a non-labeled competing ligand.

-

Data Analysis: The binding data are analyzed using Scatchard analysis to determine the Kd and Bmax values[6].

Caption: Workflow for a [³H]L-655,708 radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

-

Slice Preparation: Acute brain slices containing the hippocampus are prepared from rats.

-

Recording: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.

-

Solutions: The extracellular solution typically contains (in mM): 124 NaCl, 2 KCl, 2 MgSO4, 1.25 NaH2PO4, 2 CaCl2, 26 NaHCO3, 10 Dextrose, and 0.4 Vitamin C. The intracellular solution is formulated to study specific currents[7].

-

Drug Application: L-655,708 is applied to the bath to observe its effects on neuronal properties.

Morris Water Maze

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

-

Procedure: Rats are trained over several days to find the hidden platform using distal cues in the room.

-

Measures: Latency to find the platform, path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded.

-

Drug Administration: L-655,708 is administered prior to the training sessions[8].

Elevated Plus-Maze

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Mice are placed in the center of the maze and allowed to explore for a set time.

-

Measures: The time spent and the number of entries into the open and closed arms are recorded[9].

-

Drug Administration: L-655,708 is administered intraperitoneally prior to the test[9].

Caption: Experimental workflow for the elevated plus-maze test.

Forced Swim Test

-

Apparatus: A cylinder filled with water from which the animal cannot escape.

-

Procedure: Rats or mice are placed in the water for a specific duration.

-

Measures: The duration of immobility is recorded as a measure of depressive-like behavior.

-

Drug Administration: L-655,708 is administered prior to the test.

Conclusion

L-655,708 is a valuable pharmacological tool for studying the role of α5-containing GABAA receptors in the central nervous system. Its high affinity and selectivity make it a precise probe for investigating the involvement of this receptor subtype in cognitive processes, anxiety, and mood regulation. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential and neurobiological functions of modulating α5-GABAA receptor activity.

References

- 1. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]

- 2. researchgate.net [researchgate.net]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

L-655,708 as a Nootropic Agent: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-655,708 is a potent and selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor.[1][2] This technical guide provides an in-depth overview of its mechanism of action, preclinical evidence supporting its nootropic effects, and detailed experimental protocols for its evaluation. L-655,708 has demonstrated pro-cognitive effects in various animal models by modulating synaptic plasticity, specifically by enhancing long-term potentiation (LTP), a cellular correlate of learning and memory.[3][4] This document consolidates key quantitative data, outlines methodologies for critical experiments, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and development in the field of cognitive enhancement.

Introduction

L-655,708, developed by Merck, Sharp and Dohme in 1996, was the first compound identified as a subtype-selective inverse agonist for the α5 subunit of the GABAA receptor.[5] The α5 subunit-containing GABAA receptors are highly expressed in the hippocampus, a brain region crucial for learning and memory.[5][6] These receptors are typically located extrasynaptically and are thought to mediate tonic inhibition, which can constrain synaptic plasticity.[6] By acting as an inverse agonist at these specific receptors, L-655,708 reduces their inhibitory function, thereby lowering the threshold for inducing LTP and enhancing cognitive performance.[7] This selective action presents a promising therapeutic avenue for cognitive enhancement with a potentially favorable side-effect profile compared to non-selective GABAA receptor modulators. However, it is important to note that at higher doses, L-655,708 can exhibit anxiogenic-like effects.[5][8]

Mechanism of Action

L-655,708 exerts its nootropic effects by selectively binding to the benzodiazepine site of GABAA receptors that contain the α5 subunit.[2][5] It functions as a weak partial inverse agonist, meaning it reduces the constitutive activity of the receptor, thereby decreasing the flow of chloride ions into the neuron in response to GABA.[3][4] This reduction in tonic inhibition makes hippocampal pyramidal neurons more excitable and facilitates the induction of LTP, a key cellular mechanism for memory formation.[3][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for L-655,708's cognitive-enhancing effects.

Quantitative Data

The following tables summarize the key quantitative data for L-655,708 from preclinical studies.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α1, α2, α3 | Reference |

| α5β3γ2 | 0.45 nM | 50-100 fold | [1][2] |

| α1, α2, α3 | Lower Affinity | - | [3][7] |

Table 2: In Vivo Receptor Occupancy and Efficacy

| Animal Model | Dose (Route) | α5 Receptor Occupancy | Cognitive Effect | Reference |

| Rat | 0.7 mg/kg (i.p.) | 60-70% | Enhanced performance in Morris water maze | [1][7] |

| Rat | - | 75 ± 4% | Enhanced cognition | [3][4] |

| Mouse | 0.7 mg/kg (i.p.) | - | Alleviated anesthesia-induced cognitive decline in young mice | [9] |

| Rat | 1 and 3 mg/kg (i.p.) | - | Antidepressant-like effects in Forced Swim Test | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to evaluate L-655,708.

In Vitro: Hippocampal Slice Electrophysiology for LTP

This protocol is designed to assess the effect of L-655,708 on synaptic plasticity in mouse hippocampal slices.

-

Slice Preparation:

-

Anesthetize and decapitate a C57BL/6 mouse.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline fEPSP response for at least 20 minutes by delivering single pulses every 30 seconds.

-

-

Drug Application and LTP Induction:

-

Apply L-655,708 (e.g., 10 nM) to the perfusion bath for at least 10 minutes prior to LTP induction.[7] A concentration of 10 nM is estimated to be selective for α5-containing GABAA receptors.[7]

-

Induce LTP using a theta-burst stimulation (TBS) protocol.[3][4]

-

Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.

-

-

Data Analysis:

-

Measure the slope of the fEPSP.

-

Normalize the post-LTP fEPSP slopes to the pre-LTP baseline.

-

Compare the degree of potentiation between L-655,708-treated slices and vehicle-treated controls using appropriate statistical tests.

-

In Vivo: Morris Water Maze for Spatial Learning and Memory

This protocol evaluates the effect of L-655,708 on hippocampus-dependent spatial learning in rats.[3][4]

-

Apparatus:

-

A circular pool (e.g., 1.8 m diameter) filled with opaque water (20-22°C).

-

A hidden platform submerged 1-2 cm below the water surface.

-

Extra-maze cues are placed around the room for spatial navigation.

-

-

Drug Administration:

-

Acquisition Phase (e.g., 5 days):

-

Conduct 4 trials per day for each rat.

-

For each trial, place the rat in the pool facing the wall from one of four randomized starting positions.

-

Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.

-

If the rat fails to find the platform within the time limit, guide it to the platform.

-

Allow the rat to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (e.g., on Day 6):

-

Remove the platform from the pool.

-

Allow the rat to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.

-

-

Data Analysis:

-

Analyze escape latencies during the acquisition phase using a repeated-measures ANOVA.

-

Compare the performance in the probe trial between the L-655,708 and vehicle groups using t-tests or ANOVA.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for preclinical evaluation of L-655,708.

Potential and Limitations

The selective nature of L-655,708 for the α5-GABAA receptor subtype makes it a valuable tool for dissecting the role of this receptor in cognition. Preclinical data strongly support its potential as a cognitive enhancer.[3][4] Furthermore, studies have suggested its utility in preventing postoperative cognitive dysfunction and have even explored its rapid antidepressant-like effects.[5][6][9]

However, a significant limitation is its potential to induce anxiety at higher doses, likely due to its inverse agonist activity at other GABAA receptor subtypes such as α2 and α3.[5][8] This anxiogenic profile may hinder its development for use in humans as a nootropic. Additionally, one study found that L-655,708 was not effective in preventing anesthesia-induced cognitive deficits in old mice, suggesting age-related changes in the expression or function of α5-GABAA receptors could impact its efficacy.[9]

Conclusion and Future Directions

L-655,708 remains a cornerstone compound in the study of α5-GABAA receptor function and its role in cognition. Its ability to enhance LTP and improve performance in memory tasks in animal models validates the α5-GABAA receptor as a viable target for cognitive-enhancing drugs. Future research should focus on developing novel α5-selective inverse agonists with improved selectivity and a reduced anxiogenic profile. Further investigation into the age-dependent effects of these compounds is also warranted. While L-655,708 itself may not be suitable for human use as a nootropic due to its side-effect profile, the knowledge gained from its study is invaluable for the development of the next generation of cognitive enhancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]

- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. L-655,708 - Wikipedia [en.wikipedia.org]

- 6. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]

A Preclinical Investigation into the Antidepressant-Like Properties of L-655,708

DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is a synthesis of preclinical research and should not be interpreted as medical advice.

Executive Summary

L-655,708 is a potent and selective partial inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Initially developed as a potential nootropic agent for its cognitive-enhancing properties, recent preclinical evidence has illuminated its potential as a novel therapeutic for depressive disorders.[3][4][5] Studies have demonstrated that L-655,708 elicits sustained antidepressant-like effects in rodent models, distinguishing it from traditional antidepressant medications.[3][5] This whitepaper provides an in-depth technical guide to the preclinical data supporting the antidepressant-like effects of L-655,708, including detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows. The findings suggest that modulation of α5-GABA-A receptors may represent a promising new avenue for the development of rapid-acting and long-lasting antidepressant therapies.

Mechanism of Action

L-655,708 functions as a partial inverse agonist at the benzodiazepine binding site of GABA-A receptors, with a high affinity for receptors containing the α5 subunit (Ki = 0.45 nM).[2] This selectivity is attributed to its approximately 50-100-fold greater affinity for the α5 subunit compared to the α1, α2, and α3 subunits. The α5-containing GABA-A receptors are predominantly expressed in the hippocampus, a brain region critically involved in both cognition and mood regulation.[1][3][4] By acting as an inverse agonist, L-655,708 reduces the GABA-ergic inhibitory tone in the hippocampus, which is thought to enhance synaptic plasticity and neuronal excitability.[3][6] This mechanism is distinct from classic antidepressants and may underlie its rapid and sustained effects.

Preclinical Evidence of Antidepressant-Like Effects

The primary preclinical model used to assess the antidepressant-like effects of L-655,708 is the Forced Swim Test (FST). In this model, a reduction in immobility time is indicative of an antidepressant-like effect.

Forced Swim Test (FST)

Systemic administration of L-655,708 has been shown to produce a sustained, antidepressant-like effect in the FST in both male and female rats.[3] This effect was observed to last for up to 7 days after a single injection.[3] The antidepressant-like effects of L-655,708 were found to be dependent on protein synthesis and plasticity of GluA1 glutamate receptors in the medial prefrontal cortex (mPFC).[3]

| Dose (mg/kg, i.p.) | Effect on Immobility | Effect on Swimming | Significance | Species | Sex |

| 1 | Decreased | Increased | p < 0.05 | Rat | Male & Female |

| 3 | Decreased | Increased | p < 0.05 | Rat | Male & Female |

Table 1: Summary of L-655,708 Effects in the Forced Swim Test.[3]

Experimental Protocols

Forced Swim Test (FST) Protocol

The FST is a widely used behavioral assay to screen for potential antidepressant drugs. The protocol generally involves two sessions.

-

Pre-test Session (Day 1):

-

Rats are individually placed in a vertical cylinder filled with water (24-25°C) to a depth where they cannot touch the bottom or escape.

-

The session lasts for 15 minutes.

-

Following the session, rats are removed, dried, and returned to their home cages.

-

-

Test Session (24 hours or 7 days after drug administration):

-

L-655,708 or vehicle is administered intraperitoneally (i.p.).

-

At the designated time point after injection, rats are placed back into the water-filled cylinder for a 5-minute test session.

-

The session is recorded, and the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors are scored.

-

References

- 1. Anxiogenic-like activity of L-655,708, a selective ligand for the benzodiazepine site of GABA(A) receptors which contain the alpha-5 subunit, in the elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-655,708 - Wikipedia [en.wikipedia.org]

- 5. Mechanisms associated with the antidepressant-like effects of L-655,708 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

L-655,708: A Deep Dive into its Effects on Hippocampal-Dependent Learning and Memory

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the imidazobenzodiazepine L-655,708, a selective partial inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. It explores its mechanism of action and its significant effects on hippocampal-dependent learning, memory, and synaptic plasticity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

L-655,708 exerts its effects by selectively binding to the benzodiazepine site of GABAA receptors that incorporate the α5 subunit. These α5-GABAA receptors are highly expressed in the hippocampus, a brain region critical for learning and memory.[1][2] Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, L-655,708 acts as a partial inverse agonist. This means it reduces the constitutive activity of the GABAA receptor, thereby decreasing the overall inhibitory tone in hippocampal circuits.[2][3] This reduction in inhibition is thought to facilitate the induction of synaptic plasticity, a key cellular mechanism underlying learning and memory.[3]

The selectivity of L-655,708 for the α5 subunit is primarily due to its higher binding affinity for this subunit compared to α1, α2, and α3 subunits.[2][3] This selectivity is crucial as it minimizes the sedative and anxiolytic effects associated with modulation of other GABAA receptor subtypes.[2]

Figure 1: Simplified signaling pathway of L-655,708 at the hippocampal synapse.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinity and in vivo effects of L-655,708.

Table 1: Binding Affinity of L-655,708 for GABAA Receptor Subtypes

| Receptor Subunit Combination | Ki (nM) | Selectivity (fold) over α5 |

| α5β3γ2 | 0.45[4] | - |

| α1β3γ2 | >50-100 fold lower affinity | 50-100 |

| α2β3γ2 | >50-100 fold lower affinity | 50-100 |

| α3β3γ2 | >50-100 fold lower affinity | 50-100 |

Table 2: Effects of L-655,708 on Hippocampal-Dependent Tasks and Synaptic Plasticity

| Experimental Paradigm | Species | Dose/Concentration | Key Findings |

| Morris Water Maze | Rat | Not specified | Enhanced performance during acquisition and in the probe trial.[3] |

| Trace Fear Conditioning | Mouse | 0.7 mg/kg, i.p. | Increased freezing behavior, indicative of enhanced memory.[5] |

| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | 10 nM | Enhanced LTP produced by theta burst stimulation.[3] |

| Long-Term Potentiation (LTP) | Mouse Hippocampal Slices | 10 nM | Converted long-term depression (LTD) induced by 10 Hz stimulation into LTP.[5] |

| Whole-cell Patch Clamp | Rat Ventral CA1 Pyramidal Cells | Single systemic administration | Increased input resistance and action potential frequency 24 hours post-administration.[1] |

Key Experimental Protocols

Detailed methodologies for pivotal experiments investigating the effects of L-655,708 are outlined below.

Morris Water Maze

The Morris Water Maze (MWM) is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.[6][7]

Apparatus:

-

A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder).[6][8]

-

An escape platform submerged just below the water surface.

-

Distal visual cues placed around the room.[7]

-

A video tracking system to record the animal's swim path and latency to find the platform.[6]

Procedure:

-

Habituation: Animals are typically handled for several days before the experiment.

-

Acquisition Phase:

-

Animals undergo multiple trials per day for several consecutive days.

-

For each trial, the animal is placed into the pool at one of several predetermined start locations.

-

The animal is allowed to swim freely to find the hidden platform.

-

If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[8]

-

The animal is left on the platform for a short duration (e.g., 15-30 seconds) to associate its location with the distal cues.[8]

-

-

Probe Trial:

-

24 hours after the final acquisition trial, the escape platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Figure 2: Generalized workflow for the Morris Water Maze experiment.

Contextual Fear Conditioning

This task assesses the ability of an animal to learn and remember an association between a specific environment (context) and an aversive stimulus (e.g., a mild footshock).[9]

Apparatus:

-

A conditioning chamber with a distinct set of visual, olfactory, and tactile cues.

-

A shock generator and a grid floor to deliver the unconditioned stimulus (US).

-

A video camera and software to record and score freezing behavior, a species-specific fear response.[9]

Procedure:

-

Training/Conditioning Phase:

-

Contextual Memory Test:

Figure 3: Workflow for the Contextual Fear Conditioning experiment.

In Vitro Electrophysiology: Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular model for learning and memory.[11]

Preparation:

-

Acute hippocampal slices are prepared from rodent brains.

-

Slices are maintained in artificial cerebrospinal fluid (aCSF).

Procedure:

-

Baseline Recording:

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of synaptic transmission is recorded for a period (e.g., 20-30 minutes).

-

-

LTP Induction:

-

A high-frequency stimulation (HFS) protocol, such as theta burst stimulation, is delivered through the stimulating electrode.

-

-

Post-Induction Recording:

-

fEPSPs are recorded for at least 60 minutes following the HFS.

-

LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-induction baseline.

-

-

Pharmacology:

-

L-655,708 is bath-applied to the slices before and during the experiment to assess its effect on LTP induction and maintenance.

-

Conclusion

L-655,708 has been instrumental in elucidating the role of α5-GABAA receptors in cognitive processes. Its ability to enhance performance in hippocampal-dependent learning and memory tasks, coupled with its facilitation of LTP, underscores the therapeutic potential of targeting this specific GABAA receptor subtype for cognitive enhancement.[3] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of α5-GABAA receptor inverse agonists. However, it is important to note that at higher doses, L-655,708 can be anxiogenic, likely due to its effects on other GABAA receptor subtypes, which is a critical consideration for its potential clinical use in humans.[2]

References

- 1. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-655,708 - Wikipedia [en.wikipedia.org]

- 3. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jneurosci.org [jneurosci.org]

- 6. mmpc.org [mmpc.org]

- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Temporally Graded Retrograde Amnesia of Contextual Fear after Hippocampal Damage in Rats: Within-Subjects Examination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-term potentiation in the hippocampal CA1 area and dentate gyrus plays different roles in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]

L-655,708: A Technical Guide to Binding Affinity, Selectivity, and Functional Modulation of GABAA Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of L-655,708, a pioneering pharmacological tool in neuroscience research. L-655,708 is a high-affinity, selective inverse agonist for the benzodiazepine binding site on γ-aminobutyric acid type A (GABAA) receptors containing the α5 subunit. Its unique selectivity profile allows for the specific modulation of a receptor subpopulation concentrated in the hippocampus, a brain region critical for learning and memory. This document consolidates key quantitative data on its binding affinity and functional activity, details the experimental protocols used for its characterization, and illustrates the molecular pathways influenced by its mechanism of action.

Introduction to L-655,708

L-655,708 (formerly FG-8094) was one of the first compounds developed to exhibit significant subtype selectivity for the α5-containing GABAA receptor.[1] Unlike non-selective benzodiazepines, which can cause sedation and amnesia, L-655,708's selectivity for the α5 subtype offers a more targeted approach to modulating cognitive processes.[2] It acts as a partial inverse agonist, meaning it binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the chloride ion flow that normally hyperpolarizes the neuron.[3][4] This selectivity is achieved purely through a higher binding affinity for the α5 subtype, as its efficacy as an inverse agonist is comparable across the subtypes it binds to.[1] The compound's ability to enhance cognitive processes like long-term potentiation (LTP) and spatial learning, without being proconvulsant at selective doses, has made it an invaluable tool for studying the role of α5-containing GABAA receptors in synaptic plasticity and memory.[2]

Quantitative Binding and Functional Data

The defining characteristic of L-655,708 is its high binding affinity and selectivity for the α5 subunit of the GABAA receptor. This has been quantified through extensive radioligand binding and functional assays.

Binding Affinity (Ki)

Binding affinity is typically determined via competitive radioligand binding assays, where L-655,708 competes with a radiolabeled ligand (e.g., [3H]L-655,708 or [3H]flunitrazepam) for the benzodiazepine binding site on recombinant GABAA receptors of known subunit composition.[5] The inhibition constant (Ki) represents the concentration of L-655,708 required to occupy 50% of the receptors.

Table 1: Binding Affinity (Ki) of L-655,708 for Human GABAA Receptor Subtypes

| GABAA Receptor Subtype (αβγ2) | Binding Affinity (Ki) [nM] | Selectivity Ratio (vs. α5) |

| α5 β3γ2 | 0.45[6] | 1x |

| α1 β3γ2 | ~48.2 | ~107x[3] |

| α2 β3γ2 | ~27.5 | ~61x[3] |

| α3 β3γ2 | ~24.3* | ~54x[3] |

| α6 β3γ2 | >50-100x selectivity noted[5] | >50-100x |

*Calculated based on the reported α5 Ki of 0.45 nM and the selectivity fold-change from Quirk et al. (1996) as cited in other studies.[3]

Functional Activity (IC50)

Functional activity is often assessed using two-electrode or whole-cell voltage-clamp electrophysiology on cells (e.g., Xenopus oocytes or HEK293 cells) expressing specific recombinant GABAA receptor subtypes. The half-maximal inhibitory concentration (IC50) is the concentration of L-655,708 that produces 50% of its maximal inhibitory effect on GABA-evoked currents. As an inverse agonist, L-655,708 reduces the current elicited by a low concentration of GABA.

Table 2: Functional Activity (IC50) of L-655,708 at GABAA Receptor Subtypes

| GABAA Receptor Subtype | Functional Activity (IC50) [nM] |

| α5 | 1.1[4] |

| α1 | 320[4] |

| α2 | 135[4] |

| α3 | 960[4] |

Experimental Protocols

The characterization of L-655,708 relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine its binding and functional properties.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of L-655,708 by measuring its ability to displace a known radioligand from the GABAA receptor.

Methodology:

-

Receptor Preparation:

-

Prepare cell membranes from tissue known to express the target GABAA receptor subtypes (e.g., rat hippocampus for α5) or from cell lines (e.g., HEK293) stably transfected with specific α, β, and γ subunits.[5][7]

-

Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Perform a series of centrifugations to isolate the membrane fraction, washing the pellet multiple times to remove endogenous substances.[8]

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

-

-

Assay Setup:

-

In a 96-well plate or microcentrifuge tubes, set up triplicate reactions for each condition.

-

Total Binding: Add receptor membranes, a fixed concentration of radioligand (e.g., [3H]L-655,708 at a concentration near its Kd, ~2.4 nM), and assay buffer.[5]

-

Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a non-radiolabeled competitor (e.g., 10 µM Clonazepam) to saturate the specific binding sites.

-

Competition: Add receptor membranes, radioligand, and serial dilutions of unlabeled L-655,708 (e.g., spanning 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation & Termination:

-

Incubate the reactions for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 0-4°C) to reach binding equilibrium.[8]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of L-655,708.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Voltage-Clamp Electrophysiology

This protocol is used to measure the functional effect of L-655,708 on GABAA receptor ion channel activity.

Methodology:

-

Cell Preparation:

-

Recording Setup:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular solution (ECS).

-

Pull a glass micropipette to create a recording electrode with a resistance of 3-6 MΩ.

-

Fill the electrode with an intracellular solution (ICS) containing a high chloride concentration to allow for the measurement of inward chloride currents.

-

-

Achieving Whole-Cell Configuration:

-

Using a micromanipulator, approach a target cell with the recording electrode while applying positive pressure.[10]

-

Upon touching the cell membrane, release the pressure to form a high-resistance "gigaseal" ( >1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the cell's interior.

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -70 mV).[11]

-

Establish a baseline recording.

-

Apply a low, non-desensitizing concentration of GABA (e.g., EC5-EC20) to the cell via the perfusion system to elicit a stable inward current.[9]

-

Once a stable GABA-evoked current is achieved, co-apply varying concentrations of L-655,708 along with the GABA.

-

As L-655,708 is an inverse agonist, it will reduce the amplitude of the GABA-evoked current.

-

Wash out the L-655,708 to ensure the effect is reversible.

-

-

Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of each concentration of L-655,708.

-

Calculate the percentage of inhibition caused by L-655,708 at each concentration.

-

Plot the percentage of inhibition against the log concentration of L-655,708 and fit the data to a dose-response curve to determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

L-655,708 modulates neuronal activity by targeting a specific population of GABAA receptors that mediate tonic, rather than phasic, inhibition.

-

Target Receptor: The primary target is the α5βγ2 GABAA receptor, which is often located extrasynaptically on the dendrites of pyramidal neurons, particularly in the CA1 and CA3 regions of the hippocampus.[12][13]

-

Tonic Inhibition: These extrasynaptic receptors are activated by low, ambient concentrations of GABA in the extracellular space, generating a persistent, low-level inhibitory chloride current known as tonic inhibition. This tonic current acts as a constant "brake" on neuronal excitability.

-

Inverse Agonism: L-655,708 binds to the benzodiazepine site on these receptors and allosterically reduces the channel's opening probability, even in the presence of GABA. This action diminishes the tonic inhibitory current.

-

Cellular Effect: By reducing tonic inhibition, L-655,708 leads to a depolarization of the neuron's resting membrane potential and an increase in its input resistance.[13] This makes the neuron more excitable and more likely to fire an action potential in response to an excitatory stimulus.

-

Network-Level Effect: This increase in neuronal excitability lowers the threshold for inducing synaptic plasticity phenomena like Long-Term Potentiation (LTP), a key cellular correlate of learning and memory.[2] The sustained effects of L-655,708 have also been linked to increased expression of AMPA (GluA1) glutamate receptors in the medial prefrontal cortex (mPFC), indicating a broader impact on glutamatergic plasticity.[13]

References

- 1. L-655,708 - Wikipedia [en.wikipedia.org]

- 2. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of L-655,708: An In-depth Technical Guide for Researchers

Abstract

L-655,708, a pioneering compound developed in 1996, has garnered significant interest for its selective inverse agonist activity at the α5 subunit of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Predominantly expressed in the hippocampus, a brain region critical for learning and memory, the α5-GABA-A receptor subtype has emerged as a promising target for cognitive enhancement and novel antidepressant therapies.[1] This technical guide provides a comprehensive overview of the early-stage research on L-655,708, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used to evaluate its therapeutic potential. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel neuropharmacological agents.

Introduction

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, playing a crucial role in regulating neuronal excitability.[2] GABA-A receptors, a major class of GABA receptors, are ligand-gated ion channels composed of five subunits. The specific combination of these subunits determines the receptor's pharmacological properties.[2] The α5 subunit-containing GABA-A receptors are highly concentrated in the hippocampus and are thought to be key modulators of learning and memory.[1]

L-655,708 (also known as FG-8094) was the first compound identified as a subtype-selective inverse agonist for the α5-GABA-A receptor.[1] Unlike non-selective inverse agonists, which can be proconvulsant, L-655,708's selectivity offers a more favorable safety profile.[1] Early research has demonstrated its potential as a nootropic (cognitive enhancer) and has also revealed rapid, ketamine-like antidepressant effects in animal models of depression.[1] This guide will delve into the foundational preclinical research that has established L-655,708 as a valuable tool for neuroscience research and a lead compound for the development of novel therapeutics.

Mechanism of Action

L-655,708 functions as a negative allosteric modulator (NAM), or inverse agonist, at the benzodiazepine binding site of the GABA-A receptor.[3] Its selectivity for the α5 subunit is conferred by its significantly higher binding affinity for this subtype compared to others (α1, α2, α3).[1] By binding to the α5-GABA-A receptor, L-655,708 reduces the inhibitory effect of GABA, leading to an increase in neuronal excitability, particularly in hippocampal circuits. This disinhibition is believed to underlie its pro-cognitive and antidepressant-like effects.[3]

Signaling Pathway of L-655,708

The proposed signaling cascade initiated by L-655,708 leading to its therapeutic effects is depicted below.

Quantitative Data

The following tables summarize the key quantitative findings from early-stage research on L-655,708.

Table 1: Binding Affinity of L-655,708 for GABA-A Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α5 | Reference |

| α5β3γ2 | 0.45 nM | - | [4][5] |

| α1β3γ2 | 50-100 fold lower affinity | 50-100x | [4][5] |

| α2β3γ2 | 50-100 fold lower affinity | 50-100x | [4][5] |

| α3β3γ2 | 50-100 fold lower affinity | 50-100x | [4][5] |

Table 2: In Vivo Receptor Occupancy of L-655,708

| Dose | Route of Administration | Receptor Occupancy (α5) | Species | Reference |

| 0.7 mg/kg | Intraperitoneal | 60-70% | Mouse | [5][6] |

Table 3: Electrophysiological Effects of L-655,708

| Experimental Model | Parameter Measured | Effect of L-655,708 | Reference |

| Mouse Hippocampal Slices | Long-Term Potentiation (LTP) | Enhanced | [7] |

| Rat Ventral CA1 Pyramidal Cells | Action Potential Frequency | Approximately two-fold increase | [3] |

| Rat Ventral CA1 Pyramidal Cells | Input Resistance | Significant increase | [3] |

Table 4: Behavioral Effects of L-655,708

| Behavioral Test | Species | Dose | Effect | Reference |

| Morris Water Maze | Rat | Not specified | Enhanced performance (acquisition and probe trial) | [7] |

| Forced Swim Test | Rat | 1 and 3 mg/kg | Decreased immobility, increased swimming | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of L-655,708.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of L-655,708 for different GABA-A receptor subtypes.

-

Tissue Preparation: Membranes are prepared from rat brain tissue, typically the hippocampus, which has a high expression of α5-GABA-A receptors.

-

Radioligand: [3H]L-655,708 is used as the radioligand.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH.

-

Incubation: A fixed concentration of the radioligand is incubated with the prepared membranes and varying concentrations of unlabeled L-655,708 (for competition binding) or other competing ligands.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This technique is employed to measure the effects of L-655,708 on the electrical properties of individual neurons.

-

Slice Preparation: Hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rats or mice. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

Recording: Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons. Recording pipettes are filled with an internal solution containing salts that mimic the intracellular environment.

-

Drug Application: L-655,708 is applied to the slices via the perfusion of the aCSF.

-

Data Acquisition: Changes in neuronal properties such as resting membrane potential, input resistance, and action potential firing are recorded and analyzed. To assess effects on synaptic plasticity, long-term potentiation (LTP) can be induced by high-frequency stimulation of afferent pathways.

Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for antidepressant-like activity.

-

Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Procedure:

-

Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) is scored. A decrease in immobility time is indicative of an antidepressant-like effect.

Morris Water Maze (MWM)

The MWM is a widely used task to assess spatial learning and memory.[9]

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.[10] Visual cues are placed around the room to aid in spatial navigation.

-

Procedure:

-

Acquisition Phase: The animal is placed in the pool from different starting locations and must find the hidden platform. The location of the platform remains constant across trials.

-

Probe Trial: After several acquisition trials, the platform is removed, and the animal is allowed to swim freely for a set period.

-

-

Data Analysis: Key measures include the latency to find the platform during the acquisition phase and the time spent in the target quadrant (where the platform was previously located) during the probe trial. Improved performance is indicative of enhanced cognitive function.

Experimental Workflow for Preclinical Assessment

The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like L-655,708.

Discussion and Future Directions

The early-stage research on L-655,708 has provided compelling evidence for its therapeutic potential in cognitive disorders and depression. Its selective action on the α5-GABA-A receptor subtype represents a significant advancement in neuropharmacology, offering the possibility of targeted therapies with fewer side effects than non-selective compounds.

While the initial findings are promising, further research is warranted. Key areas for future investigation include:

-

Long-term Efficacy and Safety: Chronic dosing studies are needed to assess the long-term efficacy and potential for tolerance or adverse effects.

-

Clinical Translation: To date, clinical trials with L-655,708 have been limited. Further human studies are necessary to validate the preclinical findings and establish its therapeutic utility in patient populations.

-

Exploration of Other Therapeutic Areas: Given the role of the hippocampus in various neurological and psychiatric conditions, the therapeutic potential of L-655,708 could extend beyond cognition and depression.

Conclusion

L-655,708 remains a seminal compound in the study of α5-GABA-A receptor function. The early-stage research detailed in this guide has laid a strong foundation for its continued investigation as a potential therapeutic agent. By providing a consolidated resource of its mechanism of action, quantitative data, and experimental protocols, this document aims to facilitate further research and development in this exciting area of neuropharmacology.

References

- 1. L-655,708 - Wikipedia [en.wikipedia.org]

- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. Mechanisms associated with the antidepressant-like effects of L-655,708 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for L-655,708 In Vivo Rodent Studies

For: Researchers, scientists, and drug development professionals.

Subject: Detailed experimental protocols for in vivo rodent studies using L-655,708, a selective inverse agonist for the α5 subunit of the GABAA receptor.

Introduction

L-655,708 is a nootropic and antidepressant-like compound that acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABAA receptor.[1] It displays a high affinity for the α5 subunit, with 50- to 100-fold greater selectivity over α1, α2, and α3 subunit-containing GABAA receptors.[2][3] This selectivity makes it a valuable tool for investigating the role of α5-containing GABAA receptors in cognitive processes and mood regulation.[4][5] These receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory.[1][6] Preclinical studies in rodents have demonstrated its potential to enhance cognition and produce rapid and sustained antidepressant-like effects, similar to ketamine but without the associated psychotomimetic effects.[7][8]

This document provides detailed application notes and experimental protocols for conducting in vivo studies with L-655,708 in rodents, based on established research.

Mechanism of Action and Signaling Pathway

L-655,708 functions as a negative allosteric modulator (NAM) of α5-containing GABAA receptors.[9] By binding to the benzodiazepine site on these receptors, it reduces the inhibitory effect of GABA, thereby increasing neuronal excitability in regions where α5 subunits are prevalent, such as the hippocampus.[7]

The antidepressant-like effects of L-655,708 are believed to be mediated through the ventral hippocampus-medial prefrontal cortex (vHipp-mPFC) pathway.[7] Systemic administration of L-655,708 leads to increased excitability of pyramidal neurons in the ventral CA1 region of the hippocampus. This, in turn, enhances glutamatergic transmission to the mPFC, promoting plasticity of GluA1 glutamate receptors.[7][8] Notably, unlike ketamine, the antidepressant-like effects of L-655,708 are independent of Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB signaling.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo rodent studies with L-655,708.

Table 1: Dosage and Administration for Behavioral Studies

| Species | Behavioral Assay | Dose Range | Administration Route | Vehicle | Key Findings | Reference |

| Rat | Forced Swim Test (FST) | 1 and 3 mg/kg | Intraperitoneal (i.p.) | 25% DMSO/75% saline | Decreased immobility and increased swimming, sustained for up to 7 days. | [7] |

| Rat | Morris Water Maze | Not specified, sustained release | Subcutaneous (s.c.) implant | Hydroxypropyl methylcellulose | Enhanced cognitive performance during acquisition and in a probe trial. | [5][10] |

| Mouse | Contextual Fear Conditioning | 0.7 mg/kg | Intraperitoneal (i.p.) | 10% DMSO | Prevented isoflurane-induced memory impairment in young mice. | [3][9] |

| Mouse | Elevated Plus-Maze | 0.625-5 mg/kg | Intraperitoneal (i.p.) | Not specified | Exhibited an anxiogenic-like profile. | [6] |

Table 2: Pharmacokinetic and Receptor Occupancy Data in Rats

| Parameter | Value | Conditions | Reference |

| Half-life | Relatively short | Standard pharmacokinetic analysis | [10] |

| Brain vs. Plasma Kinetics | Brain kinetics mirror plasma | Standard pharmacokinetic analysis | [10] |

| Target Plasma Concentration | ~100 ng/ml | For selective α5 receptor occupancy | [10] |

| Receptor Occupancy (at ~100 ng/ml plasma) | α5: ~75% vs. α1, α2, α3: ~22% | In vivo binding experiments | [5][10] |

| Receptor Occupancy (at 0.7 mg/kg i.p. in mice) | α5: 60-70% | Estimated from previous studies | [3] |

Detailed Experimental Protocols

Preparation and Administration of L-655,708

Materials:

-

L-655,708 (e.g., from Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline

-

Vortex mixer

-

Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection:

-

Prepare the vehicle solution. A common vehicle is 10-25% DMSO in sterile saline.[7][9]

-

Weigh the required amount of L-655,708.

-

Dissolve the L-655,708 in the appropriate volume of DMSO first.

-

Add the saline to the DMSO-drug mixture to achieve the final desired concentration and vehicle composition.

-

Vortex the solution until the L-655,708 is completely dissolved.

-

Administer the solution via intraperitoneal injection at a volume of, for example, 1 ml/kg body weight.[7]

Forced Swim Test (FST) for Antidepressant-Like Effects in Rats

This protocol is adapted from studies demonstrating the sustained antidepressant-like effects of L-655,708.[7]

Materials:

-

Male or female rats (e.g., Sprague-Dawley)

-

Cylindrical swim tank (e.g., 46 cm tall x 20 cm diameter) filled with water (25°C) to a depth of 30 cm

-

Video recording equipment and analysis software

-